5-Fluoro-2-methoxybenzaldehyde

Catalog No.
S778958
CAS No.
19415-51-1
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methoxybenzaldehyde

CAS Number

19415-51-1

Product Name

5-Fluoro-2-methoxybenzaldehyde

IUPAC Name

5-fluoro-2-methoxybenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3

InChI Key

CRLDWFVRQNUUSZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C(C=C1)F)C=O

The exact mass of the compound 5-Fluoro-2-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-methoxybenzaldehyde (CAS: 19415-51-1) is a highly reactive, fluorinated ortho-anisaldehyde derivative widely procured as a building block in pharmaceutical and materials synthesis. Characterized by the synergistic electronic effects of an electron-donating methoxy group at the 2-position and an electron-withdrawing fluorine atom at the 5-position, this compound exhibits enhanced electrophilicity at the aldehyde carbon compared to unsubstituted analogs. It is a critical precursor for the synthesis of active pharmaceutical ingredients (APIs), including selective norepinephrine uptake inhibitors like edivoxetine, and various spirocyclic and cyclopropyl derivatives [REFS-1, REFS-2]. Its baseline physical properties, such as a relatively low melting point, make it highly suitable for mainstream laboratory and industrial workflows requiring efficient dissolution and scalable carbon-carbon or carbon-nitrogen bond formation.

Substituting 5-fluoro-2-methoxybenzaldehyde with non-fluorinated analogs (e.g., 2-methoxybenzaldehyde) or different regioisomers (e.g., 4-fluoro-2-methoxybenzaldehyde) fundamentally alters both process chemistry and downstream application efficacy. The specific 5-fluoro substitution provides a precise stereoelectronic profile that increases the reactivity of the aldehyde toward nucleophiles in reductive aminations and Knoevenagel condensations, while avoiding the steric hindrance that might occur with substitutions closer to the aldehyde group [1]. Furthermore, regioisomers like 4-fluoro-2-methoxybenzaldehyde possess significantly higher melting points, which changes the thermal requirements for melt-processing and alters solubility kinetics during scale-up . In pharmaceutical contexts, the exact positioning of the fluorine atom is strictly required for target binding affinity, meaning any structural deviation renders the resulting API inactive or highly off-target.

Thermal Processability: Melting Point Comparison with 4-Fluoro Regioisomer

In procurement and scale-up, the physical state of the precursor is critical for handling and dissolution. 5-Fluoro-2-methoxybenzaldehyde exhibits a significantly lower melting point (41–46 °C) compared to its regioisomer 4-fluoro-2-methoxybenzaldehyde (60–62 °C) [REFS-1, REFS-2]. This lower melting point allows for easier melt-processing and faster dissolution kinetics in organic solvents at ambient temperatures, reducing the energy required for formulation.

Evidence DimensionMelting Point
Target Compound Data41–46 °C
Comparator Or Baseline4-Fluoro-2-methoxybenzaldehyde (60–62 °C)
Quantified Difference14–16 °C lower melting point
ConditionsStandard atmospheric pressure, clear melt

A lower melting point facilitates easier handling, faster dissolution, and lower-energy melt processing in industrial scale-up.

Precursor Suitability: Reductive Amination Yield in Complex Amine Coupling

For the synthesis of complex pharmaceutical intermediates, such as spirocyclic tranylcypromine derivatives, the reactivity of the benzaldehyde precursor directly impacts the overall yield. When subjected to reductive amination, 5-fluoro-2-methoxybenzaldehyde achieved a 70% yield, outperforming the 5-bromo-2-methoxybenzaldehyde analog, which yielded 67% under identical conditions [1]. The highly electronegative fluorine atom enhances the electrophilicity of the aldehyde carbon, facilitating more efficient imine formation prior to reduction.

Evidence DimensionReductive Amination Yield
Target Compound Data70% yield
Comparator Or Baseline5-Bromo-2-methoxybenzaldehyde (67% yield)
Quantified Difference+3% absolute yield improvement
ConditionsReaction with spirocyclic amine, standard reductive amination conditions

Higher coupling yields in late-stage or complex intermediate synthesis directly reduce the cost of goods and simplify purification.

Processability: Formylating Agent Dependency in Scale-Up Synthesis

The synthesis of 5-fluoro-2-methoxybenzaldehyde via Bouveault formylation from 2-bromo-4-fluoroanisole is highly sensitive to the choice of formylating agent. Using N,N-dimethylformamide (DMF) provides the aldehyde in 87.1% yield [1]. However, substituting DMF with N-formylmorpholine or N-formylpiperidine significantly reduces purity and yield due to the formation of reductive amination by-products. This occurs because the non-volatile secondary amine by-products (morpholine/piperidine) readily react with the highly electrophilic 5-fluoro-2-methoxybenzaldehyde, whereas the volatile dimethylamine escapes the system [1].

Evidence DimensionAldehyde Intermediate Yield & Purity
Target Compound Data87.1% yield (using DMF)
Comparator Or BaselineN-formylmorpholine/piperidine (reduced yield and high by-product formation)
Quantified DifferenceSignificant yield preservation and suppression of reductive amination by-products
ConditionsBouveault formylation at 45 °C, 5 g scale

Understanding this reactivity profile allows process chemists to select appropriate reagents (e.g., DMF) to avoid costly downstream purification of amine by-products.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Due to its high reactivity in reductive aminations and its specific stereoelectronic profile, 5-fluoro-2-methoxybenzaldehyde is a highly effective precursor for synthesizing APIs such as edivoxetine and spirocyclic LSD1 inhibitors. The high coupling yields (e.g., 70% in complex amine couplings) ensure cost-effective scale-up and minimize the need for extensive chromatographic purification[REFS-1, REFS-2].

Telescoped Tandem Synthesis Workflows

In industrial process chemistry, 5-fluoro-2-methoxybenzaldehyde serves as a reliable intermediate in telescoped tandem reactions, such as combined formylation and hydride reduction sequences. By carefully selecting volatile formylating agents like DMF, process chemists can leverage the compound's reactivity while completely avoiding the reductive amination by-products that plague less optimized routes [2].

Low-Temperature Melt Processing and Formulation

The relatively low melting point of 5-fluoro-2-methoxybenzaldehyde (41–46 °C) compared to its regioisomers makes it highly suitable for processes requiring low-temperature melt processing or rapid dissolution. This property is particularly advantageous in continuous flow chemistry and automated synthesis platforms where solid handling and line clogging are major concerns.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

154.04300762 Da

Monoisotopic Mass

154.04300762 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methoxybenzaldehyde

Dates

Last modified: 08-15-2023
Li et al. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry, doi: 10.1038/s41557-019-0353-3, published online 25 November 2019

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